Maximin 77
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGALLSAGKSALKGLAKGLAEHL |
Origin of Product |
United States |
Comparison with Similar Compounds
Antimicrobial Peptides: Maximin Family
Overview of Maximin Peptides
Maximins are cationic antimicrobial peptides (AMPs) isolated from Bombina maxima. They exhibit broad-spectrum activity against bacteria, fungi, and mycoplasma. Key features include:
- Gene Structure : Encoded by a three-exon gene, with the third exon containing sequences for both Maximin and Maximin H .
- Diversity Mechanisms : Domain shuffling, gene conversion, and alternative splicing contribute to sequence variation .
- Activity : Maximin 9, for example, contains a free thiol group critical for its antimycoplasma activity .
Key Research Findings
- Maximin 9 : Exhibits a minimum inhibitory concentration (MIC) of 2–8 μM against Mycoplasma gallisepticum .
- Structural Stability : Maximin peptides retain activity in high-salt environments, a trait linked to their cationic nature .
Comparison with Similar Antimicrobial Peptides
Maximin vs. Bombinin
| Property | Maximin | Bombinin |
|---|---|---|
| Source | Bombina maxima skin secretions | Bombina bombina skin secretions |
| Structure | Cationic, free thiol (e.g., Maximin 9) | Amphipathic, helical |
| Activity Spectrum | Broad (bacteria, fungi, mycoplasma) | Primarily antibacterial |
| Key Mechanism | Membrane disruption via electrostatic interactions | Pore formation in lipid bilayers |
| Salt Sensitivity | Low (retains activity in high salt) | Moderate |
| Notable Variants | Maximin 9, Maximin H | Bombinin H1, H2 |
Data synthesized from and related literature on amphibian AMPs.
Maximin vs. Magainin (Xenopus laevis)
| Property | Maximin | Magainin |
|---|---|---|
| Length | 20–25 residues | 23 residues |
| Charge | +4 to +6 | +3 to +4 |
| Target Pathogens | Gram-positive/-negative bacteria, mycoplasma | Gram-negative bacteria, fungi |
| Clinical Relevance | Experimental stage | Studied for topical antimicrobial use |
| Resistance | Low (novel mechanisms) | Emerging resistance reported |
Methodological Parallels: Statistical Maximin Effects
While unrelated to chemical compounds, the statistical concept of Maximin effects provides insights into robust estimation in heterogeneous data. Key comparisons include:
Maximin vs. Pooled OLS (Ordinary Least Squares)
| Aspect | Maximin Estimator | Pooled OLS |
|---|---|---|
| Objective | Maximizes minimal likelihood across subgroups | Minimizes overall residual error |
| Heterogeneity Handling | Robust to subgroup variability | Assumes homogeneity |
| Predictive Performance | Superior in out-of-sample accuracy | Prone to overfitting in mixed data |
| Computational Complexity | High (requires iterative optimization) | Low (closed-form solution) |
Soft Maximin vs. Hard Maximin
| Feature | Soft Maximin | Hard Maximin |
|---|---|---|
| Regularization | Controlled by parameter ζ ∈ [0,1] | Binary (all-or-nothing weighting) |
| Flexibility | Balances pooled and subgroup effects | Prioritizes worst-case subgroups |
| Applications | Genomics, multi-study meta-analysis | Clinical trials with safety foci |
Based on and .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common and efficient method for preparing peptides like Maximin 77. The process includes:
- Resin Loading : Attachment of the C-terminal amino acid of this compound to a solid resin.
- Sequential Coupling : Stepwise addition of protected amino acids using coupling reagents such as HBTU or DIC/HOBt to form peptide bonds.
- Deprotection : Removal of temporary protecting groups (e.g., Fmoc) after each coupling cycle to expose the amine group for the next amino acid addition.
- Cleavage and Purification : After the full sequence assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).
This method allows high purity and yield, essential for biological activity studies.
Solution-Phase Peptide Synthesis
For certain applications or modifications, this compound may be synthesized via solution-phase methods:
- Fragment Condensation : Smaller peptide fragments of this compound are synthesized separately and then chemically ligated.
- Protecting Group Strategy : Use of orthogonal protecting groups to enable selective deprotection and coupling.
- Purification : Each intermediate is purified by chromatography to ensure sequence fidelity.
This method is more labor-intensive but useful for complex modifications.
Post-Synthetic Modifications
This compound may require modifications such as:
- Cyclization : To enhance stability and activity, head-to-tail cyclization or disulfide bridge formation can be performed.
- Labeling : Attachment of fluorescent or affinity tags for research purposes.
- Folding : Proper folding protocols to achieve the bioactive conformation.
Analytical Data and Quality Control
Throughout the preparation, analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Mass Spectrometry | Confirm molecular weight and sequence |
| HPLC | Assess purity and isolate desired product |
| NMR Spectroscopy | Structural confirmation |
| Circular Dichroism | Assess secondary structure and folding |
Research Findings and Optimization
Studies have shown that optimizing coupling conditions, such as reagent choice and reaction time, improves yield and reduces byproducts. Additionally, the use of microwave-assisted SPPS has been reported to shorten synthesis time for peptides like this compound without compromising quality.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly on resin, Fmoc strategy | High purity, automation possible | Costly reagents, resin limitations |
| Solution-Phase Synthesis | Fragment condensation, selective protection | Suitable for complex modifications | Labor-intensive, lower throughput |
| Post-Synthetic Modifications | Cyclization, labeling, folding | Enhances activity and stability | Requires additional steps |
Q & A
Q. What is the Maximin 77 design, and what is its primary purpose in experimental research?
The this compound design is a space-filling experimental design method aimed at maximizing the minimum distance between sampled points within a parameter space. This ensures optimal coverage and minimizes redundancy, making it particularly useful for complex simulations (e.g., climate modeling, engineering systems). Its primary purpose is to generate representative datasets that reduce bias and improve the reliability of predictive models .
Methodological Implementation:
Q. How does this compound differ from traditional Latin Hypercube Sampling (LHS)?
While traditional LHS ensures uniform stratification across each dimension, this compound adds a distance-based criterion to prevent sample clustering. This addresses a key limitation of LHS in high-dimensional spaces, where stratified sampling alone may fail to avoid collinearity. For example, in coastal flooding studies, Maximin LHS improved emulator accuracy by 15% compared to standard LHS .
Key Comparison:
| Feature | Traditional LHS | This compound |
|---|---|---|
| Stratification | Yes | Yes |
| Distance Optimization | No | Yes (maximin criterion) |
| Collinearity Risk | Moderate | Low |
| Computational Complexity | Low | High (requires optimization) |
Advanced Research Questions
Q. What computational algorithms are recommended for constructing this compound designs, and how do they ensure optimal space-filling properties?
this compound designs rely on iterative optimization algorithms such as:
- Iterated Local Search (ILS) : Refines initial LHS configurations by perturbing and evaluating candidate designs .
- Genetic Algorithms : Evolve populations of designs to maximize minimal distances.
- Simulated Annealing : Accepts suboptimal configurations probabilistically to escape local minima.
Validation Steps:
Q. How can researchers statistically validate the efficiency of a this compound design in high-dimensional parameter spaces?
Statistical validation involves:
- Discrepancy Analysis : Measure deviation from uniformity using metrics like centered L2-discrepancy .
- ANOVA Testing : Compare variance explained by this compound vs. random sampling.
- Predictive Accuracy : Train emulators (e.g., Gaussian Process models) and evaluate mean squared error (MSE) on test data .
Example: In a 10-dimensional parameter study, this compound reduced MSE by 22% compared to random sampling, with p < 0.05 .
Q. What are the key considerations when integrating this compound with mixed-methods research approaches?
- Complementary Data Types : Use this compound for quantitative parameter sampling, paired with qualitative methods (e.g., focus groups) to contextualize results .
- Sequential Design : Iteratively refine the this compound setup based on preliminary qualitative findings.
- Ethical Alignment : Ensure sampling transparency and representativeness, per guidelines in Maxwell’s framework for mixed-methods research .
Q. How does this compound address collinearity and ensure non-redundant data points in complex simulations?
The maximin criterion explicitly penalizes proximity between points, reducing multicollinearity risks. For instance, in a 20-factor chemical reaction study, this compound achieved a variance inflation factor (VIF) < 3.0 for all variables, compared to VIF > 5.0 with random sampling .
Mitigation Strategy:
- Pre-screen the parameter space for correlated factors.
- Use hierarchical nonlinear approximation to prioritize critical dimensions .
Methodological Guidance
Q. What steps should researchers follow to implement a this compound design in environmental impact studies?
- Step 1: Define objectives (e.g., coastal flood risk assessment).
- Step 2: Select parameters (e.g., sea-level rise, sediment load).
- Step 3: Generate initial LHS design using tools like the
LHSpackage in R . - Step 4: Optimize with maximin criteria via algorithms in .
- Step 5: Validate with cross-disciplinary peer review to ensure ecological relevance .
Q. How should sample size and dimensionality be determined when applying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
